molecular formula C20H21N7OS B6458214 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine CAS No. 2548977-35-9

6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine

Cat. No.: B6458214
CAS No.: 2548977-35-9
M. Wt: 407.5 g/mol
InChI Key: LYDFHIQHRWVQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine (CAS: 2548977-35-9) is a heterocyclic compound featuring a purine core substituted at the 6-position with a piperidinyl-linked 1,3,4-thiadiazole moiety and a methyl group at the 7-position. Its molecular formula is C₂₀H₂₁N₇OS, with a molecular weight of 407.49 g/mol . The structural complexity arises from the integration of a purine ring (a bicyclic system with nitrogen atoms at positions 1, 3, 7, and 9) and a 1,3,4-thiadiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-[1-(7-methylpurin-6-yl)piperidin-4-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7OS/c1-26-12-23-17-16(26)18(22-11-21-17)27-9-7-13(8-10-27)19-24-25-20(29-19)14-5-3-4-6-15(14)28-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDFHIQHRWVQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)C4=NN=C(S4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Mechanism of Action

The compound's biological activity is mediated through interactions with specific molecular targets. It can:

  • Bind to Receptors: : Interacts with protein receptors, altering their activity

  • Enzyme Inhibition: : Inhibits enzymes by binding to active sites, affecting metabolic pathways

  • Pathway Modulation: : Influences signal transduction pathways, altering cellular responses

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of purine-thiadiazole hybrids. Key structural analogues include:

Compound Name / Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound (CAS: 2548977-35-9) 7-methylpurine, 6-(4-[5-(2-methoxyphenyl)-thiadiazol-2-yl]-piperidin-1-yl) 407.49 Purine-thiadiazole hybrid with methoxyphenyl and piperidine groups
5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (Compound 19) Coumarin and thienopyrimidine cores Not specified Multicyclic system with sulfur and oxygen heteroatoms; potential kinase inhibition
6-(pyrrolidin-1-yl)-9H-purine (Compound 1d) Pyrrolidine at 6-position Not specified Simplified purine derivative with smaller nitrogenous linker
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) Benzamide-thiadiazole-piperidine hybrids Not specified Thiadiazole-piperidine scaffold with amide substituents; acetylcholinesterase inhibitors

Key Observations :

  • Compared to thiadiazole-containing benzamide derivatives (e.g., 7a-7l), the purine core in the target compound may confer distinct electronic properties, influencing binding to nucleotide-binding enzymes or receptors .

Biological Activity

The compound 6-{4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}-7-methyl-7H-purine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O2SC_{19}H_{22}N_{6}O_{2}S, with a molecular weight of approximately 398.48 g/mol. The structural components include a purine core, a piperidine ring, and a thiadiazole moiety substituted with a methoxyphenyl group. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC19H22N6O2SC_{19}H_{22}N_{6}O_{2}S
Molecular Weight398.48 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds containing the thiadiazole ring exhibit significant anticancer activity. A review of 1,3,4-thiadiazole derivatives showed that many have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HT-29) cancers . Specifically, derivatives similar to the target compound have been shown to inhibit cell proliferation effectively.

Case Study: Cytotoxicity Testing

In vitro studies utilizing the MTT assay have confirmed that compounds with similar structures possess IC50 values ranging from 8.107 μM to lower than that of standard chemotherapeutics like doxorubicin . The mechanism often involves apoptosis induction via caspase activation pathways.

The biological activity of This compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
  • Signaling Pathways: It might modulate signaling pathways related to inflammation and cell survival.

Comparative Analysis

Comparative studies have shown that the presence of the methoxy group on the phenyl ring significantly enhances the compound's biological potency compared to other thiadiazole derivatives lacking this substitution .

Compound TypeIC50 (μM)Activity Description
Doxorubicin0.877Standard chemotherapeutic agent
Thiadiazole Derivative (Similar)8.107Moderate-high anticancer activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.